molecular formula C3H6ClN3 B1589882 1H-pyrazol-3-amine hydrochloride CAS No. 34045-29-9

1H-pyrazol-3-amine hydrochloride

Cat. No.: B1589882
CAS No.: 34045-29-9
M. Wt: 119.55 g/mol
InChI Key: RABLNFZVSVWKEB-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-amine hydrochloride is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is a derivative of pyrazole, a structure known for its versatility in organic synthesis and medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1H-Pyrazol-3-amine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been found that pyrazole derivatives can serve as useful ligands for receptors or enzymes, such as p38MAPK, and different kinases .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrazole derivatives have been found to exhibit cytotoxic activity, indicating their potential to influence cell viability .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are likely to be context-dependent and may vary depending on the specific cellular environment and the presence of other interacting molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that may involve specific transporters or binding proteins . Its localization or accumulation within cells can be influenced by these interactions.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the condensation of hydrazine with 1,3-dicarbonyl compounds, followed by cyclization and subsequent conversion to the hydrochloride salt. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate yields pyrazole, which can then be aminated and converted to the hydrochloride salt .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole
  • 5-Amino-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole

Comparison: 1H-Pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other aminopyrazoles, it exhibits different reactivity and binding affinities, making it suitable for specialized applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.ClH/c4-3-1-2-5-6-3;/h1-2H,(H3,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABLNFZVSVWKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480055
Record name 1H-pyrazol-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34045-29-9
Record name 1H-pyrazol-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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